molecular formula C29H29ClN4OS B12493098 N-[1-(Adamantan-1-YL)pyrazol-3-YL]-6-chloro-2-(5-ethylthiophen-2-YL)quinoline-4-carboxamide

N-[1-(Adamantan-1-YL)pyrazol-3-YL]-6-chloro-2-(5-ethylthiophen-2-YL)quinoline-4-carboxamide

Cat. No.: B12493098
M. Wt: 517.1 g/mol
InChI Key: BRGIICFMGVAGIP-UHFFFAOYSA-N
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Description

N-[1-(Adamantan-1-YL)pyrazol-3-YL]-6-chloro-2-(5-ethylthiophen-2-YL)quinoline-4-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantane moiety, a pyrazole ring, a quinoline core, and a thiophene substituent, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Adamantan-1-YL)pyrazol-3-YL]-6-chloro-2-(5-ethylthiophen-2-YL)quinoline-4-carboxamide typically involves a multi-step process. The initial step often includes the preparation of the adamantane derivative, followed by the formation of the pyrazole ring through cyclization reactions. The quinoline core is then introduced via a condensation reaction, and the thiophene substituent is added through a coupling reaction. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Adamantan-1-YL)pyrazol-3-YL]-6-chloro-2-(5-ethylthiophen-2-YL)quinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction can produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-[1-(Adamantan-1-YL)pyrazol-3-YL]-6-chloro-2-(5-ethylthiophen-2-YL)quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[1-(Adamantan-1-YL)pyrazol-3-YL]-6-chloro-2-(5-ethylthiophen-2-YL)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[(Adamantan-1-yl)methyl]-3-pyrazolyl ureas: These compounds share the adamantane and pyrazole moieties and exhibit similar biological activities.

    2-(Adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles: These compounds also contain the adamantane group and are studied for their antiviral properties.

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds have a similar pyrazole structure and are investigated for their potential as potassium channel activators.

Uniqueness

N-[1-(Adamantan-1-YL)pyrazol-3-YL]-6-chloro-2-(5-ethylthiophen-2-YL)quinoline-4-carboxamide is unique due to its combination of structural features, including the adamantane, pyrazole, quinoline, and thiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C29H29ClN4OS

Molecular Weight

517.1 g/mol

IUPAC Name

N-[1-(1-adamantyl)pyrazol-3-yl]-6-chloro-2-(5-ethylthiophen-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C29H29ClN4OS/c1-2-21-4-6-26(36-21)25-13-23(22-12-20(30)3-5-24(22)31-25)28(35)32-27-7-8-34(33-27)29-14-17-9-18(15-29)11-19(10-17)16-29/h3-8,12-13,17-19H,2,9-11,14-16H2,1H3,(H,32,33,35)

InChI Key

BRGIICFMGVAGIP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4=NN(C=C4)C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

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